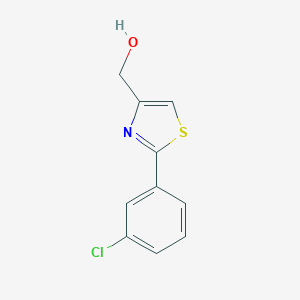

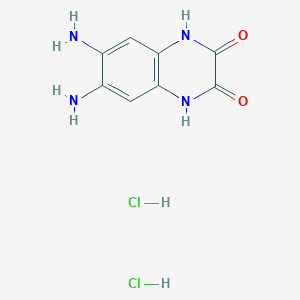

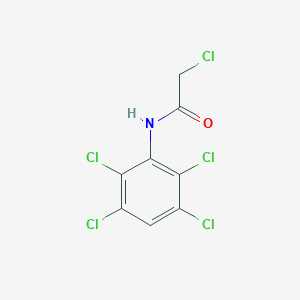

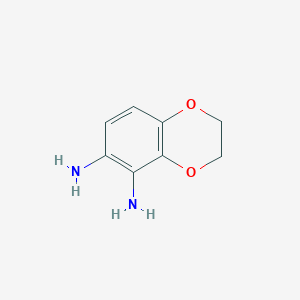

![molecular formula C12H10N4O2 B043694 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline CAS No. 132461-40-6](/img/structure/B43694.png)

3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline (DMNQ) is a heterocyclic organic compound of the imidazoquinoline family, which has been studied extensively due to its various biological activities. DMNQ has been used in numerous scientific and medical research applications, including cancer treatment, drug delivery, and imaging.

Scientific Research Applications

Mutagenicity Studies

Mutagenicity Analysis

3,4-Dimethyl-3H-imidazo[4,5-f]quinoline showed mutagenic activity in the Ames test, indicating its potential as a mutagenic agent. This compound's mutagenicity was significantly lower than related compounds like IQ and MeIQx, which suggests that specific molecular features are crucial for high mutagenicity (Grivas & Jägerstad, 1984).

Mutational Specificity

A study on 2-Nitro-3,4-dimethylimidazo[4,5-f]quinoline (NO2-MeIQ) found it to be a direct-acting mutagen, inducing a range of mutational alterations in Escherichia coli. This research highlighted the mutational spectrum dominated by G:C to T:A transversions at higher doses (Kosakarn et al., 1993).

Chemical Synthesis

Synthesis of Related Compounds

Research focused on synthesizing various quinolines and quinoxalines related to 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline, exploring their structure-activity relationships. This includes synthesizing mutagenic compounds and investigating their effects (Kasai & Nishimura, 1982).

Novel Synthesis Methods

A method for synthesizing N-heterocycle-fused quinoxalines, involving dimethyl sulfoxide, demonstrated an efficient approach for creating compounds related to this compound (Xie et al., 2017).

Analytical Methods

Heterocyclic Amines Analysis

The development of high-resolution gas chromatography-mass spectrometry techniques for analyzing heterocyclic aromatic amines, including compounds related to this compound, has been significant in studying these compounds in food and other samples (Richling et al., 1999).

Detection in Food Samples

A study on liquid chromatography-electrospray ionisation/multi-stage mass spectrometry (LC–ESI–MS/MS) methodology was conducted for identifying and quantifying heterocyclic amines in food samples, including this compound (Jinap et al., 2019).

Mechanism of Action

Target of Action

Mode of Action

It is known that similar compounds can induce mutagenic effects .

Biochemical Pathways

Related compounds have been found to be involved in mutagenic processes .

Result of Action

Similar compounds have been found to induce tumor formation in various organs in rats .

Safety and Hazards

The safety and hazards of “3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline” are not explicitly mentioned in the search results. However, a related compound, MeIQ (2-Amino-3,4-dimethylimidazo[4,5-f]quinoline), is classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer .

properties

IUPAC Name |

3,4-dimethyl-2-nitroimidazo[4,5-f]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2/c1-7-6-9-8(4-3-5-13-9)10-11(7)15(2)12(14-10)16(17)18/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRHRJQXADPVJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=N2)C3=C1N(C(=N3)[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10157594 |

Source

|

| Record name | 3,4-Dimethyl-2-nitroimidazo-(4,5-f)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

132461-40-6 |

Source

|

| Record name | 3,4-Dimethyl-2-nitroimidazo-(4,5-f)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132461406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethyl-2-nitroimidazo-(4,5-f)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How is 3,4-dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline formed and what is its significance?

A1: this compound (NO2-MeIQ) is formed when 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ) dissolved in acetone is exposed to sunlight for a prolonged period (e.g., 60 minutes) []. This photo-irradiation process converts MeIQ into NO2-MeIQ with a yield of approximately 0.3% []. The significance of this finding lies in the fact that NO2-MeIQ has been identified as a direct-acting mutagen in Salmonella typhimurium TA98 []. This means it can directly interact with and potentially damage DNA, raising concerns about its potential mutagenicity in other biological systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![p-Ethylcalix[7]arene](/img/structure/B43631.png)